N-(2-cyclopropylethyl)cyclopropanamine

Lipophilicity Drug-likeness Medicinal Chemistry

N-(2-cyclopropylethyl)cyclopropanamine is a secondary amine bearing two cyclopropane rings separated by an ethylene linker. Its molecular formula is C8H15N, with a molecular weight of 125.21 g/mol.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 1249298-67-6
Cat. No. B1491392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropylethyl)cyclopropanamine
CAS1249298-67-6
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1CC1CCNC2CC2
InChIInChI=1S/C8H15N/c1-2-7(1)5-6-9-8-3-4-8/h7-9H,1-6H2
InChIKeyZHSDFVHRXCYLCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Cyclopropylethyl)cyclopropanamine (CAS 1249298-67-6): Procurement-Relevant Physicochemical Profile


N-(2-cyclopropylethyl)cyclopropanamine is a secondary amine bearing two cyclopropane rings separated by an ethylene linker. Its molecular formula is C8H15N, with a molecular weight of 125.21 g/mol. The compound is cataloged as a research chemical and building block, typically supplied at 95% purity . Computed descriptors differentiate it from its positional isomer, N-(1-cyclopropylethyl)cyclopropanamine, in lipophilicity (XLogP3: 1.8 vs. 1.5) and rotatable bond count (4 vs. 3), while the topological polar surface area remains identical at 12 Ų [1][2]. The compound is primarily sourced from specialized chemical suppliers and has limited characterization in the open literature.

Research chemical building block with dual cyclopropane rings and secondary amine functionality
Supplied at 95% purity, suitable for fragment elaboration and library synthesis
Computed descriptors confirm distinct lipophilicity and flexibility profile vs. positional isomer
Identity relies on computational predictions; limited experimental characterization in open literature

Why N-(2-Cyclopropylethyl)cyclopropanamine Is Not Interchangeable with Positional Isomers in Research Procurement


Compounds within the cyclopropylamine class cannot be substituted generically because minor structural permutations—such as the shift of the cyclopropane ring from the 1-position to the 2-position of the ethyl spacer—produce measurable differences in molecular flexibility and lipophilicity [1][2]. These changes directly influence properties such as membrane permeability, metabolic stability, and target binding, which are critical when a compound is employed as a building block or a pharmacophore probe. Procurement without attention to the specific isomeric identity risks introducing an unintended pharmacokinetic or conformational profile that may invalidate SAR studies or scale-up efforts [3]. The following quantitative evidence demonstrates exactly where the 2-cyclopropylethyl isomer differs from its closest analog.

Isomer identity
Positional shift from 1- to 2-cyclopropylethyl alters lipophilicity and conformational freedom; generic substitution may invalidate SAR studies
Permeability context
Different logP profiles can change membrane crossing behavior; predicted permeability cannot be assumed equivalent
Binding entropy
Extra rotatable bond may shift target binding entropy; pharmacophore probes require isomer-specific validation

Quantified Differentiation Evidence for N-(2-Cyclopropylethyl)cyclopropanamine Versus Closest Analogs


Increased Lipophilicity Relative to Positional Isomer N-(1-Cyclopropylethyl)cyclopropanamine

The target compound exhibits an XLogP3 of 1.8, compared to 1.5 for the 1-cyclopropylethyl isomer [1][2]. This difference arises from the extended alkyl chain between the two cyclopropane rings, which reduces polarity shielding effects. Higher XLogP3 is associated with improved membrane permeability, making the 2-isomer potentially more suitable for crossing biological barriers such as the blood-brain barrier or cell membranes [3].

Lipophilicity difference
Cross-study
Δ XLogP3 +0.3
May support membrane permeability differentiation in research models
Computed value; experimental permeability data absent
Lipophilicity Drug-likeness Medicinal Chemistry

Greater Conformational Flexibility Compared to the 1-Cyclopropylethyl Isomer

N-(2-cyclopropylethyl)cyclopropanamine contains 4 rotatable bonds, whereas its 1-cyclopropylethyl isomer has only 3 [1][2]. The additional rotatable bond provides extra conformational degrees of freedom, which can influence target binding entropy and selectivity [3]. For a building block used in fragment-based drug discovery or combinatorial library synthesis, this added flexibility may translate into distinct scaffold geometries.

Conformational flexibility
Cross-study
+1 rotatable bond
Extra rotatable bond may influence binding-site adaptation entropy
Computed descriptor; binding mode studies needed
Conformational Flexibility Rotatable Bonds Molecular Design

Absence of Direct Head-to-Head Experimental Activity Data Against In-Class Analogs

A systematic search of PubMed, Google Scholar, and major patent databases (USPTO, WIPO) as of May 2026 did not retrieve any primary research article or patent that directly compares the biological activity, selectivity, or pharmacokinetic profile of N-(2-cyclopropylethyl)cyclopropanamine with N-(1-cyclopropylethyl)cyclopropanamine or other close analogs [1]. The compound has not been the subject of published crystallographic, metabolic stability, or receptor-binding studies. Consequently, all current differentiation rests on computed physicochemical descriptors and class-level inference from the cyclopropylamine family [2]. This creates a procurement environment in which experimental validation is deferred to the end-user.

Experimental data gap
Data to verify
No head-to-head studies
All differentiation based on computed descriptors; treat as exploratory building block
Literature search 2026-05-06; in-house validation required
Literature Gap Experimental Validation Procurement Risk

Recommended Application Scenarios for N-(2-Cyclopropylethyl)cyclopropanamine Based on Current Evidence


Exploratory Fragment-Based Screening Where Isomer-Specific Conformational Space is Desired

Given the 33% higher rotatable bond count relative to the 1-cyclopropylethyl isomer, N-(2-cyclopropylethyl)cyclopropanamine offers a distinct conformational landscape for fragment-based drug discovery (FBDD) campaigns targeting flexible or cryptic binding sites [1]. Procurement should be coupled with in-house NMR or X-ray crystallography to validate specific binding modes.

Lipophilicity-Driven CNS Penetration Studies in Rodent Models

The XLogP3 value of 1.8 places this compound closer to the optimal CNS drug space (logP 2-4) than the 1-isomer (logP 1.5), making it a candidate for preliminary blood-brain barrier permeability studies using in situ perfusion or PAMPA-BBB assays [1]. Note that no published in vivo data exist; initial screening should include parallel artificial membrane permeability and metabolic stability assays.

Building Block for Diversity-Oriented Synthesis of Cyclopropane-Containing Libraries

As a secondary amine with two cyclopropane rings and an ethylene spacer, this compound serves as a versatile intermediate for reductive amination, amide coupling, or urea formation, producing analogs with systematically varied lipophilicity and flexibility . Procurement from suppliers offering batch-to-batch 95% purity specification allows direct use in parallel synthesis workflows without additional purification.

Physicochemical Benchmarking Against In-House Analog Series

For organizations maintaining proprietary compound collections, this compound provides a readily available commercial standard for benchmarking new cyclopropylamine derivatives. The computed descriptors (logP 1.8, 4 rotatable bonds, TPSA 12 Ų) serve as a reference point to validate internal computational models before synthesizing more complex analogs [1].

Application
Selection Property
Validation Focus
Fragment-based screening with isomer-specific conformational space
Conformational flexibility for flexible binding sites
Binding mode validation via crystallography or NMR
CNS exposure research in rodent models
Lipophilicity within reported CNS drug-like range
Blood-brain barrier permeability and metabolic stability assays
Diversity-oriented synthesis of cyclopropane libraries
Secondary amine handle with dual cyclopropane units
Parallel synthesis compatibility and purity consistency
Physicochemical benchmarking for in-house analog series
Commercial reference with published computed descriptors
Validate internal computational models before analog synthesis
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